molecular formula C11H18Cl2N2O B109644 Pozanicline hydrochloride CAS No. 161416-61-1

Pozanicline hydrochloride

Cat. No. B109644
M. Wt: 265.18 g/mol
InChI Key: UGVSESCRKJTJAK-XRIOVQLTSA-N
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Description

Pozanicline, also known as ABT-089, is a neuronal nicotinic acetylcholine receptor agonist . It has potential therapeutic utility for the treatment of several neurological disorders including Alzheimer’s disease, Attention Deficit Hyperactivity Disorder (ADHD), and Schizophrenia/Schizoaffective disorders .


Molecular Structure Analysis

The molecular formula of Pozanicline is C11H16N2O . Its average weight is 192.2575 and its monoisotopic weight is 192.126263144 . The structure of Pozanicline is available in various databases like DrugBank .

Scientific Research Applications

Pozanicline for ADHD Treatment

  • Pharmacology and Potential in ADHD : Pozanicline has been explored for its potential in treating ADHD. Its pharmacological profile as a partial agonist with high affinity and selectivity for the α4β2 neuronal nicotinic receptor (NNR) subtype makes it a candidate for addressing cognitive disturbances found in ADHD. Initial studies indicated some effectiveness, but larger trials did not show significant benefits. This highlights the complex nature of ADHD and the need for a deeper understanding of the nicotinic cholinergic system in its treatment (Childress & Sallee, 2014).

  • Clinical Trials and Challenges : A randomized pilot study explored the efficacy and safety of ABT-089, another name for pozanicline, in adults with ADHD. The study aimed to assess the suitability of different dosing regimens. However, the results did not show significant treatment effects, underscoring the challenges in developing effective treatments for ADHD using NNR agonists (Bain et al., 2012).

properties

IUPAC Name

2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSESCRKJTJAK-XRIOVQLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pozanicline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Macauley - Drugs of the Future, 2013 - access.portico.org
… receptor drugs varenicline tartrate (0.003, 0.01, 0.03, 0.06 and 0.1 mg/kg) and pozanicline hydrochloride (0.01, 0.03 and 0.1 mg/kg) were also found to reduce LIDs. It was concluded …
Number of citations: 2 access.portico.org
A Oda, H Tanaka - 中国神经再生研究(英文版), 2014 - sjzsyj.com.cn
The cholinergic system is involved in a broad spectrum of brain function, and its failure has been implicated in Alzheimer’s disease. Acetylcholine transduces signals through muscarinic …
Number of citations: 2 www.sjzsyj.com.cn

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